1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-ethoxy-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form hydrazones and related derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets.
Comparison with Similar Compounds
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Methoxy-4-(trifluoromethylthio)phenyl)hydrazine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(3-Ethoxy-4-(trifluoromethylsulfonyl)phenyl)hydrazine: The presence of a trifluoromethylsulfonyl group instead of a trifluoromethylthio group can influence the compound’s chemical properties and applications.
1-(3-Ethoxy-4-(trifluoromethyl)phenyl)hydrazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11F3N2OS |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
[3-ethoxy-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-7-5-6(14-13)3-4-8(7)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
DJXCWNBYFHJOBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
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